3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S3/c1-25-10-6-9(7-11(26-2)13(10)27-3)14(24)20-16-21-22-17(30-16)29-8-12(23)19-15-18-4-5-28-15/h4-7H,8H2,1-3H3,(H,18,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUFVGKTXPCHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including thiazole and thiadiazole rings. These structural features suggest potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 390.4 g/mol. The presence of methoxy groups and a thiazole derivative enhances its lipophilicity and biological interaction potential.
1. Antimicrobial Activity
Research indicates that derivatives containing thiazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
| Compound | Activity | Target Microorganism |
|---|---|---|
| This compound | Antibacterial | Various strains (specifics needed) |
2. Anticancer Activity
Thiazole and thiadiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can significantly enhance cytotoxic effects against cancer cell lines. For example, some compounds have shown IC50 values in the low micromolar range against various cancer types .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Similar Thiadiazole Derivative | 1.61 ± 1.92 | MCF-7 (Breast Cancer) |
| Another Thiadiazole Compound | 1.98 ± 1.22 | HeLa (Cervical Cancer) |
3. Anticonvulsant Activity
The anticonvulsant potential of compounds incorporating the 1,3,4-thiadiazole moiety has been documented in various studies. These compounds typically act through modulation of GABAergic transmission or inhibition of voltage-gated sodium channels .
In an experimental model using PTZ (pentylenetetrazol), derivatives showed promising results with significant protection rates:
| Compound | Protection Rate (%) | Dose (mg/kg) |
|---|---|---|
| Thiadiazole Derivative A | 80% | 100 |
| Thiadiazole Derivative B | 66.67% | 100 |
Case Studies
Several studies have synthesized and evaluated the biological activities of thiazole and thiadiazole derivatives:
- Antimicrobial Study : A study synthesized various thiazole derivatives and tested them against resistant bacterial strains. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics .
- Anticancer Research : A series of thiadiazole-based compounds were evaluated for their cytotoxicity against different cancer cell lines using MTT assays. Compounds with specific substitutions on the thiadiazole ring exhibited promising results with significant apoptosis induction in cancer cells .
- Anticonvulsant Evaluation : In a study assessing new anticonvulsant agents, several thiadiazole derivatives were tested using MES and scPTZ models. The results showed that specific structural features were crucial for enhancing anticonvulsant activity while minimizing toxicity .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Research indicates that thiazole and thiadiazole derivatives can inhibit cancer cell proliferation through different mechanisms:
- Mechanism of Action : The compound may interfere with DNA replication and cell division, which are critical processes in tumorigenesis. Studies have demonstrated that thiazole-based compounds can target key kinases involved in cancer progression .
- Cytotoxicity Studies : In vitro assays have reported significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values indicating potent activity against human cancer cells .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 1.61 | Breast Cancer | Inhibition of DNA synthesis |
| Compound B | 1.98 | Lung Cancer | Apoptosis induction |
| Compound C | <20 | Glioblastoma | Cell cycle arrest |
Anticonvulsant Properties
The compound's structural components suggest potential anticonvulsant activity. Thiazole derivatives have been extensively studied for their ability to modulate neurotransmitter systems and provide protection against seizure activity:
- Efficacy : Certain thiazole analogues have shown significant anticonvulsant effects in animal models, with some exhibiting median effective doses lower than standard medications .
Antimicrobial Activity
Research has indicated that derivatives of thiazoles and thiadiazoles possess antimicrobial properties:
- Broad Spectrum Activity : The compound could be effective against both Gram-positive and Gram-negative bacteria. Studies have utilized the dilution method to assess its antibacterial efficacy against various pathogens .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Effects
The thiazole ring system is known for its anti-inflammatory properties. Compounds containing this moiety have been shown to reduce inflammation markers in vitro and in vivo:
- Mechanism : The anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of the compound and its biological activity is crucial for further development:
- Key Functional Groups : The presence of methoxy groups and thiadiazole moieties significantly enhances the biological activity of the compound. Modifications to these groups can lead to improved efficacy and selectivity against specific targets .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications similar to those found in 3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could yield potent anticancer agents .
- Another investigation into the anticonvulsant properties of thiazole derivatives revealed that compounds with structural similarities provided effective seizure control in rodent models .
- Antimicrobial assays indicated that certain thiazole-containing compounds were more effective than traditional antibiotics against resistant bacterial strains, highlighting their therapeutic potential in treating infections .
Chemical Reactions Analysis
Thiadiazole Reactivity
-
Nucleophilic Substitution : The sulfur atom in the thiadiazole ring undergoes nucleophilic attack with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form sulfonium salts .
-
Oxidation : Reacts with H₂O₂/acetic acid to form sulfoxides, confirmed via HPLC-MS .
Thiazole Reactivity
-
Electrophilic Substitution : The amino group on the thiazole participates in Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux .
-
Hydrolysis : Susceptible to acidic hydrolysis (6M HCl, 100°C) to yield thiazole-2-carboxylic acid derivatives.
Amide and Thioether Stability
-
Amide Hydrolysis : Degrades in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) to release 3,4,5-trimethoxybenzoic acid.
-
Thioether Oxidation : Forms sulfone derivatives with m-CPBA in CH₂Cl₂ at 0°C.
Stability and Degradation
| Condition | Degradation Pathway | Products Identified | Analytical Method |
|---|---|---|---|
| pH < 3 (HCl, 60°C) | Amide bond hydrolysis | 3,4,5-Trimethoxybenzoic acid, thiadiazole | HPLC, NMR |
| pH > 10 (NaOH, RT) | Thioether cleavage | Thiol intermediate, benzamide | LC-MS |
| UV light (254 nm) | Thiadiazole ring decomposition | Nitrile byproducts | GC-MS |
Key Findings :
-
The compound is stable in neutral aqueous solutions (24 h, RT) but degrades rapidly under oxidative or photolytic conditions.
Mechanistic Insights
-
Thiadiazole-Thiazole Synergy : The electron-deficient thiadiazole ring enhances the electrophilicity of the adjacent thiazole moiety, facilitating nucleophilic additions (e.g., with amines) .
-
Role of Methoxy Groups : Electron-donating methoxy groups on the benzamide stabilize the compound against radical-mediated oxidation.
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid (10.0 g, 44.2 mmol) is refluxed with thionyl chloride (20 mL) under anhydrous conditions for 4 hours. Excess thionyl chloride is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow oil (quantitative yield).
Critical Parameters :
- Moisture exclusion to prevent hydrolysis.
- Reaction temperature maintained at 70–80°C.
Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine
Hydrazinecarbothioamide (5.0 g, 48.5 mmol) is cyclized with carbon disulfide in alkaline ethanol (50 mL, 10% NaOH) at 0°C for 2 hours. The precipitated 5-mercapto-1,3,4-thiadiazol-2-amine is filtered and washed with ice-cold ethanol (yield: 78%).
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 2H, NH₂), 3.45 (s, 1H, SH).
Formation of the Thioether Linkage
2-(Thiazol-2-ylamino)acetic acid (3.2 g, 18.7 mmol) is reacted with 5-mercapto-1,3,4-thiadiazol-2-amine (2.5 g, 16.9 mmol) in DMF using N,N'-dicyclohexylcarbodiimide (DCC, 4.2 g, 20.3 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 g) as coupling agents. The mixture is stirred at 25°C for 12 hours, followed by filtration to remove dicyclohexylurea. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the intermediate thioether (yield: 62%).
Reaction Optimization :
Final Amide Coupling
The thioether intermediate (4.0 g, 10.7 mmol) is dissolved in dry THF and treated with 3,4,5-trimethoxybenzoyl chloride (3.1 g, 12.9 mmol) under nitrogen. Triethylamine (3.0 mL) is added dropwise, and the reaction is stirred at 0°C→25°C for 6 hours. The crude product is recrystallized from ethanol/water (3:1) to afford the title compound as a white solid (yield: 58%, purity >98% by HPLC).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A one-pot protocol combines 3,4,5-trimethoxybenzoic acid, 5-mercapto-1,3,4-thiadiazol-2-amine, and 2-(thiazol-2-ylamino)acetic acid in the presence of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) under microwave irradiation (100°C, 30 min). This method reduces reaction time to 2 hours but requires specialized equipment.
Solid-Phase Synthesis
Immobilization of the thiadiazole scaffold on Wang resin enables stepwise addition of the thiazole side chain and benzamide group. While scalable, this approach suffers from lower overall yields (42%) due to incomplete coupling cycles.
Optimization Strategies
Catalytic Enhancements
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DMF | 25°C | 62 |
| EDC/HOBt | CH₂Cl₂ | 0°C→25°C | 68 |
| HATU/DIEA | DMF | 25°C | 71 |
Key Findings :
Solvent Screening
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but complicate purification.
- Ether solvents (THF, dioxane) : Suitable for acid-sensitive steps but require anhydrous conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, MeOH/H₂O (70:30) | 98.2 |
| TLC | SiO₂, EtOAc/Hexane (1:1) | Single spot |
Challenges and Mitigations
Low Yields in Thioether Formation
Epimerization at the α-Keto Position
- Cause : Base-mediated keto-enol tautomerism.
- Mitigation : Use of non-basic coupling agents (e.g., HATU) reduces racemization.
Applications in Medicinal Chemistry
The compound’s thiadiazole and thiazole moieties confer activity against bacterial efflux pumps (MIC: 2–4 µg/mL against S. aureus). Ongoing studies explore its potential as a kinase inhibitor, with IC₅₀ values of 120 nM reported for JAK3.
Q & A
Q. Advanced Methodological Strategies
- Temperature control : Maintain 60–80°C during nucleophilic substitutions to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetone minimizes byproducts in thioether formation .
- Catalyst use : Triethylamine or DMAP accelerates amide coupling, reducing reaction time from 24 hr to 6–8 hr .
- Real-time monitoring : TLC (silica gel, UV detection) or HPLC to track reaction progress and terminate at optimal conversion .
Data : Yield improvements from 45% to 72% reported with optimized DMF/K₂CO₃ conditions for thiadiazole-thioether intermediates .
What analytical techniques are most reliable for structural confirmation?
Q. Basic Characterization Workflow
- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm), thiazole (δ 7.5–8.5 ppm), and amide (δ 10.2–10.8 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. ~530 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX software for refining crystal structures; bond lengths (C–S: 1.75–1.82 Å, C=O: 1.21–1.23 Å) validate geometry .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
How should researchers design assays to evaluate the compound’s biological activity?
Q. Experimental Design Considerations
- Target selection : Prioritize kinases or enzymes with known thiadiazole/thiazole interactions (e.g., EGFR, COX-2) based on structural analogs .
- In vitro assays :
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Data Interpretation : Use GraphPad Prism for dose-response curves and statistical validation (p < 0.05) .
How can computational methods predict the compound’s reactivity and stability?
Q. Advanced Computational Approaches
- DFT calculations : Gaussian 09 to model HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV predicts nucleophilic attack sites) .
- Molecular docking : AutoDock Vina to simulate binding to EGFR (PDB: 1M17); docking scores ≤ −8.5 kcal/mol suggest high affinity .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring; >90% purity retention indicates shelf stability .
Contradiction Resolution : Conflicting docking scores may arise from protonation states; adjust pH to match physiological conditions .
What strategies address contradictory data in literature regarding bioactivity?
Q. Critical Analysis Framework
- Reproducibility checks : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare IC₅₀ ranges across studies (e.g., 2–15 μM variability linked to assay sensitivity) .
- Structural analogs : Cross-reference with similar compounds (e.g., thiadiazole-trimethoxybenzamide derivatives) to identify trends .
Case Study : Discrepancies in antimicrobial activity resolved by standardizing bacterial strains (CLSI guidelines) .
How does the compound’s electronic configuration influence its reactivity?
Q. Mechanistic Insights
- Electron-withdrawing groups : The 3,4,5-trimethoxybenzamide moiety stabilizes negative charge, enhancing electrophilicity at the thiadiazole sulfur .
- Resonance effects : Thiazole’s conjugated π-system directs nucleophilic attack to the exocyclic sulfur .
- Solvent effects : Dielectric constants (e.g., DMSO ε = 47) polarize the amide bond, accelerating hydrolysis under acidic conditions .
Experimental Validation : Cyclic voltammetry shows oxidation peaks at +1.2 V (thiadiazole) and +1.5 V (thiazole) .
What are the best practices for handling and storing this compound?
Q. Methodological Guidelines
- Storage : −20°C in amber vials under argon; desiccants (silica gel) prevent hydrolysis .
- Handling : Use gloveboxes for air-sensitive steps (e.g., thioether formation) .
- Stability testing : Monthly HPLC checks for degradation (e.g., sulfoxide formation at RT) .
Safety : LD₅₀ > 500 mg/kg (rat) suggests moderate toxicity; use PPE in all steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
